1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is a chemical compound with a complex structure that includes a fluorinated aromatic ring and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The fluorinated aromatic ring and amino alcohol moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol: Similar structure but lacks the trifluoromethyl group.
1-Amino-1-(4-trifluoromethylphenyl)-2-methylpropan-2-ol: Similar structure but lacks the fluorine atom on the aromatic ring.
1-Amino-1-(3-chloro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol: Similar structure but has a chlorine atom instead of a fluorine atom.
Uniqueness
1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.
Properties
Molecular Formula |
C11H13F4NO |
---|---|
Molecular Weight |
251.22 g/mol |
IUPAC Name |
1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H13F4NO/c1-10(2,17)9(16)6-3-4-7(8(12)5-6)11(13,14)15/h3-5,9,17H,16H2,1-2H3 |
InChI Key |
KSAPENJVDFGDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.